Trichloro(undecyl)silane
Overview
Description
Trichloro(undecyl)silane is a compound with the molecular formula C11H23Cl3Si . It is a key intermediate in the production of various silane coupling agents .
Molecular Structure Analysis
The molecular structure of Trichloro(undecyl)silane consists of a silicon atom bonded to three chlorine atoms and an undecyl group (a chain of 11 carbon atoms). The InChI representation of the molecule is InChI=1S/C11H23Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3
.
Physical And Chemical Properties Analysis
Trichloro(undecyl)silane has a molecular weight of 289.7 g/mol . It has 0 hydrogen bond donors, 0 hydrogen bond acceptors, and 9 rotatable bonds . Its exact mass is 288.063460 g/mol and its monoisotopic mass is also 288.063460 g/mol . The topological polar surface area is 0 Ų .
Scientific Research Applications
Polycrystalline Silicon Production
Trichlorosilane is used in the synthesis of polycrystalline silicon, a material used in solar and semiconductor industries . The predominant technology for this process is the Siemens process, which involves the conversion of technical grade silicon to trichlorosilane, followed by rectification and hydrogen reduction . The cost of product silicon can be reduced by improving the trichlorosilane synthesis process and equipment .
Hydrosilylation of Allyl Chloride
Trichlorosilane is used in the hydrosilylation reaction of alkenes, an important catalytic reaction in the silicon industry . This reaction is employed in the production of various organosilicon compounds used as synthetic precursors and in the curing of silicone products .
Production of Silane Coupling Agents
Trichlorosilane is used in the production of silane coupling agents, which are γ-functionalised propyl silanes . These agents form a durable bond between organic and inorganic materials, providing the resulting compounds or materials with various properties, such as water and/or heat resistance as well as adhesiveness .
Production of Trichloro(3-chloropropyl)silane
Trichlorosilane is used in the production of trichloro(3-chloropropyl)silane, a key intermediate to access various silane coupling agents . This is achieved through a simple nucleophilic substitution reaction and alcoholysis of trichlorosilyl group .
Mechanism of Action
Target of Action
Trichloro(undecyl)silane is a type of silane compound . Silane compounds are known to interact with various materials, including metals, glass, and certain types of plastics . They are often used in the creation of hydrophobic surfaces, as they can form a covalent bond with the hydroxyl groups present on the surface .
Mode of Action
The mode of action of Trichloro(undecyl)silane involves the formation of a covalent bond with the hydroxyl groups present on the surface of the material it is applied to . This results in the creation of a hydrophobic surface, which can repel both polar and non-polar liquids . The compound’s high reactivity makes it useful as a reagent in a number of transformations .
Biochemical Pathways
For instance, they can undergo electrophilic substitution, a process that involves the attack of an electrophile on an allyl or vinylsilane .
Result of Action
The primary result of Trichloro(undecyl)silane’s action is the creation of a hydrophobic surface. This can have various applications, such as in the fabrication of organic field effect transistors or as a catalyst in the decomposition of certain gases .
Action Environment
Environmental factors can influence the action of Trichloro(undecyl)silane. For instance, the presence of moisture can lead to hydrolysis of the compound, potentially affecting its stability and efficacy . Additionally, the compound’s effectiveness can be influenced by the specific material it is applied to, as well as the conditions under which it is stored and used .
Future Directions
Trichloro(undecyl)silane, as a key intermediate in the production of various silane coupling agents, has significant potential for future applications . Silane coupling agents are used in a wide range of fields including paints, coatings, adhesives, semiconductor sealants, and tires . Therefore, the study and application of Trichloro(undecyl)silane and related compounds are likely to continue to be an important area of research and development.
properties
IUPAC Name |
trichloro(undecyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEMBBKAVCEZKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620451 | |
Record name | Trichloro(undecyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloro(undecyl)silane | |
CAS RN |
18052-07-8 | |
Record name | Trichloro(undecyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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